molecular formula C10H11NO B1357607 7-Ethoxyindole CAS No. 927181-96-2

7-Ethoxyindole

Cat. No.: B1357607
CAS No.: 927181-96-2
M. Wt: 161.2 g/mol
InChI Key: UOFKEBQFRTULGS-UHFFFAOYSA-N
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Description

7-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The ethoxy group at the 7th position of the indole ring modifies its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyindole typically involves the introduction of an ethoxy group to the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by etherification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: 3-nitroindole, 3-bromoindole, etc.

Scientific Research Applications

7-Ethoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxyindole involves its interaction with various molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to receptors and enzymes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    7-Methoxy-1H-indole: Similar to 7-Ethoxyindole but with a methoxy group, affecting its chemical properties and biological activities.

    5-Bromo-1H-indole: A halogenated derivative with distinct reactivity and applications.

Uniqueness: 7-Ethoxy-1H-indole is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and alter its interaction with biological targets. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to other indole derivatives.

Properties

IUPAC Name

7-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKEBQFRTULGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600583
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927181-96-2
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indol-7-ol (500 mg, 3.75 mmol) in acetone (10 mL) at r.t. was added potassium carbonate (3.11 g, 22.5 mmol), followed by iodoethane (0.45 mL, 5.63 mol), The mixture was stirred at r.t. for 16 h then solvent removed under reduced pressure. The crude product thus obtained was purified by chromatography over silica gel to afford 7-ethoxy-1H-indole: 1H NMR (400 MHz, MeOD) δ ppm 1.51 (t, J=6.95 Hz, 3 H), 4.22 (q, J=6.91 Hz, 2 H), 6.42 (d, J=3.03 Hz, 1H), 6.63 (d, J=7.58 Hz, 1 H), 6.92 (t, J=7.83 Hz, 1 H), 7.04-7.23 (m, 2 H); MS (ES+): m/z 162.20 (MH+).
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500 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

7-Hydroxyindole (1.0 equivalents) is dissolved in dry, degassed acetone. EtBr (5.0 equivalents) and Cs2CO3 (2.5 equivalents) are added, and the resulting solution is stirred for 18 hours. The reaction mixture is filtered through a Celite plug. The solvent is evaporated, and the product is purified by flash chromatography (MeOH:CH2Cl2, 5:95) to yield the title compound.
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